molecular formula C11H14BrNO2 B1343461 2-Bromo-N-(3-isopropoxyphenyl)acetamide CAS No. 918408-65-8

2-Bromo-N-(3-isopropoxyphenyl)acetamide

Cat. No. B1343461
M. Wt: 272.14 g/mol
InChI Key: QGLKICKYBYECCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives has been explored in various studies. For instance, the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives was achieved by reacting N-bromoacetamide with a nitroalkene moiety, resulting in the addition of bromine and an acetamido group across the olefinic double bond . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as the primary compound, with the structures confirmed by various analytical methods . Additionally, the synthesis of isoquinolinone derivatives through Bu3SnH-mediated aryl radical cyclisation of 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide has been reported, which was applied to the synthesis of natural products such as tetrahydropalmatine and saulatine . Microwave-assisted synthesis has also been utilized to produce 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, demonstrating a solid-state synthesis approach .

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been characterized in several studies. For example, the crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide revealed a significant dihedral angle between the phenyl rings and the acetamide group, with the formation of infinite chains in the crystal via hydrogen bonds and weak interactions . A similar structural analysis was performed for 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, where the dihedral angles between the benzene rings and the acetamide unit were determined, and the crystal structure was stabilized by intermolecular hydrogen bonds and C-H...π contacts .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored through various reactions. The addition and substitution reactions involving N-bromoacetamide have been shown to introduce bromine and acetamido groups into the molecular structure . Aryl radical cyclisation reactions have been employed to construct complex molecular frameworks, such as isoquinolinones, which are key intermediates in the synthesis of natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents such as bromo, fluoro, and methoxy groups can influence the dihedral angles and the overall conformation of the molecules, which in turn affects their crystal packing and intermolecular interactions . The antimicrobial activity of certain acetamide derivatives has been assessed, with some compounds exhibiting selective inhibitory effects against bacterial and fungal species, highlighting the potential biological applications of these molecules .

Scientific Research Applications

Synthesis and Antimicrobial Profile

  • Antimicrobial Applications : Compounds derived from 2-Bromo-N-(3-isopropoxyphenyl)acetamide have shown promising antimicrobial properties. For instance, a study demonstrated the antibacterial and antifungal activities of compounds synthesized from 2-Bromo-N-(3-isopropoxyphenyl)acetamide derivatives (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Assessment

  • Cytotoxic and Anti-Inflammatory Potential : Certain derivatives of 2-Bromo-N-(3-isopropoxyphenyl)acetamide have been found to possess cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This indicates their potential use in the development of new drugs for treating various medical conditions (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

  • Intermediate in Antimalarial Drug Synthesis : This compound is a key intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation has been studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Anticancer Drugs

  • Anticancer Drug Development : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of 2-Bromo-N-(3-isopropoxyphenyl)acetamide, has shown promising results in anticancer drug development, particularly targeting the VEGFr receptor (Sharma et al., 2018).

Synthesis and Structural Analysis

  • Molecular Structure and Conformation : Studies have focused on the synthesis and structural elucidation of various derivatives of 2-Bromo-N-(3-isopropoxyphenyl)acetamide, providing insights into their molecular conformations and potential applications in various fields of chemistry and pharmacology (Nayak et al., 2014).

Conformational Analysis

  • Vibrational Spectroscopy : Research has been conducted on the electronic properties and vibrational mode couplings of structures analogous to 2-Bromo-N-(3-isopropoxyphenyl)acetamide, providing valuable information for understanding its chemical behavior (Viana et al., 2017).

These studies indicate that 2-Bromo-N-(3-isopropoxyphenyl)acetamide and its derivatives have a wide range of applications in pharmaceuticals and chemistry, particularly in drug synthesis and understanding molecular structures and behaviors

Scientific Research Applications of 2-Bromo-N-(3-isopropoxyphenyl)acetamide

1. Synthesis and Antimicrobial Profile

  • Antimicrobial Applications : Research has demonstrated the synthesis of various derivatives of 2-Bromo-N-(3-isopropoxyphenyl)acetamide with significant antimicrobial properties, including both antibacterial and antifungal activities. These derivatives were created through a series of chemical reactions and showed potential for use in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).

2. Pharmacological Assessment

  • Cytotoxic and Anti-Inflammatory Properties : A study synthesized novel derivatives of 2-Bromo-N-(3-isopropoxyphenyl)acetamide, which exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These derivatives have the potential for development as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

3. Chemoselective Acetylation

  • Role in Antimalarial Drug Synthesis : The compound has been used as an intermediate in the synthesis of antimalarial drugs. Its chemoselective acetylation process was studied, highlighting its importance in the pharmaceutical industry (Magadum & Yadav, 2018).

4. Anticancer Drug Development

  • Synthesis and Molecular Docking Analysis : A derivative of 2-Bromo-N-(3-isopropoxyphenyl)acetamide was synthesized and analyzed for its anticancer properties. The compound showed promising results in targeting specific cancer receptors (Sharma et al., 2018).

5. Molecular Structure and Analysis

  • Structural Elucidation and Biological Assessment : Various derivatives of 2-Bromo-N-(3-isopropoxyphenyl)acetamide were synthesized, and their molecular structures were elucidated, contributing to the understanding of their biological activities (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

6. Halogenated Derivatives Analysis

  • Conformational and Supramolecular Assembly : Research on halogenated derivatives of N,2-diarylacetamides, which include 2-Bromo-N-(3-isopropoxyphenyl)acetamide, provided insights into their molecular conformations and potential pharmaceutical applications (Nayak et al., 2014).

Safety And Hazards

This involves examining the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. In such cases, it may be necessary to conduct experimental studies to obtain this information.


properties

IUPAC Name

2-bromo-N-(3-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(2)15-10-5-3-4-9(6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKICKYBYECCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635226
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3-isopropoxyphenyl)acetamide

CAS RN

918408-65-8
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(3-isopropoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(3-isopropoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(3-isopropoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(3-isopropoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(3-isopropoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(3-isopropoxyphenyl)acetamide

Citations

For This Compound
1
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.